molecular formula C19H30N2O5 B4077899 1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate

1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate

Cat. No. B4077899
M. Wt: 366.5 g/mol
InChI Key: KBFPRHPLYBXRHA-UHFFFAOYSA-N
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Description

1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly known as DMPEP and is a member of the piperazine family of compounds. DMPEP has been synthesized using various methods and has been found to have unique biochemical and physiological effects. The aim of

Mechanism of Action

DMPEP acts on the central nervous system by increasing the levels of dopamine and serotonin in the brain. The compound also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. DMPEP has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Biochemical and Physiological Effects:
DMPEP has been found to have various biochemical and physiological effects, including its ability to increase the levels of dopamine and serotonin in the brain. The compound has also been shown to have anxiolytic and antidepressant effects. DMPEP has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

DMPEP has several advantages for lab experiments, including its ability to increase the levels of dopamine and serotonin in the brain, which can be measured using various techniques. The compound has also been shown to have anxiolytic and antidepressant effects, which can be measured using various behavioral tests. However, DMPEP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for DMPEP research, including its potential use as a treatment for various neurological and psychiatric disorders. The compound could also be studied for its potential use in drug addiction and depression. Further research is needed to fully understand the mechanism of action of DMPEP and its potential applications in various fields of research.
Conclusion:
In conclusion, DMPEP is a promising compound with unique biochemical and physiological effects. The compound has various scientific research applications and has been studied for its potential use in the treatment of various neurological and psychiatric disorders. DMPEP has advantages and limitations for lab experiments and has several future directions for research. Further research is needed to fully understand the mechanism of action of DMPEP and its potential applications in various fields of research.

Scientific Research Applications

DMPEP has been found to have various scientific research applications, including its use as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in the treatment of drug addiction and depression. DMPEP has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

properties

IUPAC Name

1-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-4-17(2,3)15-5-7-16(8-6-15)20-14-13-19-11-9-18-10-12-19;3-1(4)2(5)6/h5-8,18H,4,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFPRHPLYBXRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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